Cas no 104987-36-2 (Oenothein B)

Oenothein B structure
Produktname:Oenothein B
CAS-Nr.:104987-36-2
MF:C68H48O44
MW:1569.08234405518
CID:215798
Oenothein B Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- D-Glucose, cyclic4,6-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]2-[2-[[(1S)-6,6'-dicarboxy-2,2',3,3',4'-pentahydroxy[1,1'-biphenyl]-4-yl]oxy]-3,4,5-trihydroxybenzoate]3-(3,4,5-trihydroxybenzoate), cyclic ester with D-glucose3-(3,4,5-trihydroxybenzoate)
- D-Glucose, cyclic4,6-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]
- Oenothein B
- D-Glucose, cyclic 4,6-(4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy(1,1'-biphenyl)-2,2'-dicarboxylate) 2-(2-((6,6'-dicarboxy-2,2',3,3',4'-pentahydroxy(1,1'-biphenyl)-4-yl)oxy)-3,4,5-trihydroxybenzoate) 3-(3,4,5-trihydroxybenzoate), cyclic ester with D-glucose 3-(3,4,5-trihydroxybenzoate), (2(S),4(S))-
- XO177839
- Aids085163
- Aids-085163
- D-Glucose, cyclic 4,6-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate] 2-[2-[[(1S)-6,6'-dicarboxy-2,2',3,3',4'-pentahydroxy[1,1'-biphenyl]-4-yl]oxy]-3,4,5-trihydroxybenzoate] 3-(3,4,5-trihydroxybenzoate), cyclic ester with D-glucose 3-(3,4,5-tr...
- D-Glucose, cyclic4,6-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]2-[2-[[(1S)-6,6'-dicarboxy-2,2',3,3',4'-pentahydroxy[1,1'-biphenyl]-4-yl]ox
- antitumor,HCV,Hepatitis C virus,ellagitannin,antifungal,antioxidant,Bacterial,inhibit,Oenothein B,Fungal,glycohydrolase,Inhibitor,macrocyclic,poly(ADP-ribose),Apoptosis,anti-HCV,anti-inflammatory
-
- Inchi: 1S/C68H48O44/c69-21-1-13(2-22(70)37(21)77)59(91)109-55-53-32-12-102-62(94)17-9-29(43(83)47(87)35(17)34-16(63(95)107-53)6-26(74)40(80)46(34)86)103-51-19(7-27(75)41(81)49(51)89)65(97)112-58-56(110-60(92)14-3-23(71)38(78)24(72)4-14)54-31(105-68(58)100)11-101-61(93)15-5-25(73)39(79)45(85)33(15)36-18(64(96)108-54)10-30(44(84)48(36)88)104-52-20(8-28(76)42(82)50(52)90)66(98)111-57(55)67(99)106-32/h1-10,31-32,53-58,67-90,99-100H,11-12H2/t31-,32-,53-,54-,55+,56+,57-,58-,67-,68-/m1/s1
- InChI-Schlüssel: YSLFLCIPPPJEHH-REWRZFNASA-N
- Lächelt: C12=C(O)C(=C3OC4C(O)=C(C(O)=CC=4C(=O)O[C@H]4[C@H](O)O[C@@H]5COC(=O)C6C(C7C(O)=C(O)C(O)=CC=7C(=O)O[C@H]5[C@@H]4OC(=O)C4C=C(C(O)=C(O)C=4)O)=C(O)C(O)=C(C=6)OC4C(O)=C(O)C(O)=CC=4C(=O)O[C@H]4[C@H](O)O[C@H](COC(=O)C5C=C(O)C(O)=C(O)C1=5)[C@H]([C@@H]4OC(=O)C1C=C(C(O)=C(O)C=1)O)OC(=O)C2=C3)O)O
Berechnete Eigenschaften
- Genaue Masse: 1568.15000
- Monoisotopenmasse: 1570.1674948 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 25
- Anzahl der Akzeptoren für Wasserstoffbindungen: 44
- Schwere Atomanzahl: 112
- Anzahl drehbarer Bindungen: 14
- Komplexität: 3340
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Molekulargewicht: 1571.1
- XLogP3: 1.3
- Topologische Polaroberfläche: 744
Experimentelle Eigenschaften
- Farbe/Form: Not available
- Dichte: 2.20±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: Not available
- Siedepunkt: Not available
- Flammpunkt: Not available
- Löslichkeit: Insuluble (4.9E-6 g/L) (25 ºC),
- PSA: 732.84000
- LogP: 2.17020
- Dampfdruck: Not available
- pka: 5.67±0.70(Predicted)
Oenothein B Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- WGK Deutschland:3
- Sicherheitshinweise: H303+H313+H333
- RTECS:LZ7000000
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Oenothein B Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | O302450-1mg |
Oenothein B |
104987-36-2 | 1mg |
$ 529.00 | 2023-04-16 | ||
A2B Chem LLC | AE18212-1mg |
oenothein B |
104987-36-2 | 95% | 1mg |
$145.00 | 2024-04-20 | |
A2B Chem LLC | AE18212-2mg |
oenothein B |
104987-36-2 | 2mg |
$2009.00 | 2024-01-05 | ||
MedChemExpress | HY-N7765-5mg |
Oenothein B |
104987-36-2 | 95.11% | 5mg |
¥3500 | 2024-07-20 | |
A2B Chem LLC | AE18212-5mg |
oenothein B |
104987-36-2 | 95% | 5mg |
$385.00 | 2024-04-20 | |
A2B Chem LLC | AE18212-10mg |
oenothein B |
104987-36-2 | 95% | 10mg |
$555.00 | 2024-04-20 | |
TRC | O302450-10mg |
Oenothein B |
104987-36-2 | 10mg |
$ 4438.00 | 2023-04-16 | ||
TRC | O302450-5mg |
Oenothein B |
104987-36-2 | 5mg |
$ 1800.00 | 2023-09-06 | ||
TRC | O302450-2mg |
Oenothein B |
104987-36-2 | 2mg |
$ 1011.00 | 2023-04-16 | ||
MedChemExpress | HY-N7765-10mg |
Oenothein B |
104987-36-2 | 95.11% | 10mg |
¥5200 | 2024-07-20 |
Oenothein B Verwandte Literatur
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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